4-[benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride
Description
The compound 4-[benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride is a synthetic small molecule characterized by a benzamide core substituted with a benzyl(ethyl)sulfamoyl group and a 6-fluoro-1,3-benzothiazol-2-yl moiety. The molecule also features a 3-(dimethylamino)propyl chain, which contributes to its basicity and solubility in aqueous media when protonated. The hydrochloride salt form enhances stability and bioavailability, a common strategy in pharmaceutical chemistry .
Key structural elements include:
- 6-Fluoro-benzothiazole: Enhances metabolic stability and modulates electronic properties via the electron-withdrawing fluorine atom.
- 3-(Dimethylamino)propyl chain: Increases hydrophilicity and may facilitate interactions with biological membranes or receptors.
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31FN4O3S2.ClH/c1-4-32(20-21-9-6-5-7-10-21)38(35,36)24-14-11-22(12-15-24)27(34)33(18-8-17-31(2)3)28-30-25-16-13-23(29)19-26(25)37-28;/h5-7,9-16,19H,4,8,17-18,20H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVMFBHKJKYIBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=C(S3)C=C(C=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClFN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including anti-inflammatory and anticancer effects, as well as its mechanisms of action.
- Molecular Formula : C30H35ClN4O5S2
- Molecular Weight : 631.2 g/mol
- CAS Number : 1135227-03-0
- Chemical Structure : The compound contains a benzamide moiety linked to a sulfamoyl group and a benzothiazole derivative, contributing to its biological activity.
Anti-inflammatory Properties
Recent studies have indicated that derivatives of benzothiazole exhibit significant anti-inflammatory effects. For instance, compounds similar to 4-[benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-I and COX-II), which are key players in the inflammatory response.
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| Celecoxib | 0.78 | 9.51 |
| PYZ16 | 0.52 | 10.73 |
| Target Compound | TBD | TBD |
The compound's structural characteristics suggest that it may similarly inhibit COX enzymes, although specific IC50 values for this compound are yet to be reported in the literature.
Anticancer Activity
The compound's potential as an anticancer agent is supported by its structural similarity to other known anticancer drugs. Studies on related compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Case Study: In Vitro Evaluation
In vitro studies have demonstrated that compounds with similar structures can effectively reduce cell viability in breast and colon cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
- Inhibition of COX Enzymes : By inhibiting COX-II, the compound may reduce the synthesis of pro-inflammatory prostaglandins.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Similar compounds have been shown to interfere with cell cycle progression, particularly at the G1/S checkpoint.
Mutagenicity and Safety Profile
The mutagenicity of this compound has not been extensively studied; however, related compounds have been assessed for their potential genotoxic effects using the Ames test. It is crucial to evaluate this aspect before clinical application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally compared to two closely related analogs (Table 1):
Table 1: Structural and Functional Comparison
Key Findings
Sulfamoyl vs. Sulfonyl Groups: The benzyl(ethyl)sulfamoyl group in the target compound provides hydrogen-bond donor/acceptor capabilities, which are absent in the ethylsulfonyl analog . This difference may enhance interactions with polar residues in biological targets, such as enzymes or receptors. Sulfamoyl-containing compounds (e.g., derivatives in ) often exhibit improved binding affinity compared to sulfonyl analogs due to additional NH interactions.
Aminoalkyl Chain Length: The 3-(dimethylamino)propyl chain in the target compound vs. the 2-(dimethylamino)ethyl group in ’s analog increases hydrophilicity and possibly extends half-life by reducing renal clearance. Longer chains may also enhance membrane permeability in certain pH environments .
Benzothiazole Substitution: The 6-fluoro substituent in the target compound vs. 4-ethoxy in the analog from introduces distinct electronic effects. In contrast, the ethoxy group’s bulkiness may hinder binding in sterically restricted active sites .
Pharmacokinetic Implications :
- The hydrochloride salt form in all three compounds improves aqueous solubility, critical for oral bioavailability. However, the ethoxy-substituted analog’s higher molecular weight (606.23 g/mol) may reduce diffusion rates compared to the fluoro-substituted target compound (593.18 g/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
